

Part 1: Executive Summary & Critical Isomer Distinction

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *4-Amino-2-methoxybenzenethiol*

CAS No.: 497855-25-1

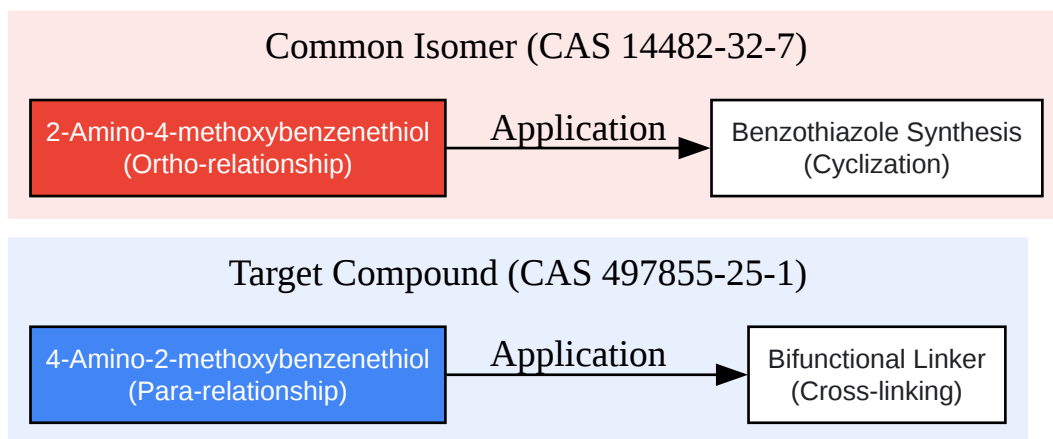
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The "Name Trap" in Medicinal Chemistry Before proceeding with safety and handling, it is critical to verify the chemical identity. There is a frequent nomenclature confusion in literature and procurement between **4-Amino-2-methoxybenzenethiol** and its isomer, 2-Amino-4-methoxybenzenethiol.

- Target Compound (CAS 497855-25-1): **4-Amino-2-methoxybenzenethiol**.
 - Structure: Thiol (-SH) at C1, Methoxy (-OMe) at C2, Amine (-NH₂) at C4.
 - Reactivity: The amine and thiol are para to each other. Cannot cyclize to form benzothiazoles. Used primarily as a bifunctional linker or cross-linking agent.
- Common Isomer (CAS 14482-32-7): 2-Amino-4-methoxybenzenethiol.
 - Structure: Thiol (-SH) at C1, Amine (-NH₂) at C2, Methoxy (-OMe) at C4.
 - Reactivity: The amine and thiol are ortho. This is the standard precursor for 6-methoxybenzothiazole synthesis.

If your intent is to synthesize a benzothiazole scaffold, you likely possess the wrong isomer.



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Figure 1: Structural and functional divergence between the two common aminothiols.

Part 2: Hazard Profiling & Risk Assessment

As a specialized aminothiols, this compound presents a dual-threat profile: the acute toxicity associated with aniline derivatives and the high reactivity/stench of thiols.

GHS Classification (Derived)

Based on structure-activity relationships (SAR) of analogous aminophenols and thiols.

Hazard Class	Category	Hazard Statement	Mechanism of Action
Acute Toxicity (Oral)	Cat 4	H302: Harmful if swallowed	Aniline derivative; potential for methemoglobinemia.
Skin Irritation	Cat 2	H315: Causes skin irritation	Thiol group acidity (pKa ~6-7) and nucleophilicity.
Eye Irritation	Cat 2A	H319: Causes serious eye irritation	Corrosive nature of free thiols on mucous membranes.
Sensitization	Cat 1	H317: May cause allergic skin reaction	Hapten formation via protein cysteine modification.
Aquatic Toxicity	Cat 2	H411: Toxic to aquatic life	High lipophilicity (LogP ~1.4) allows bioaccumulation.

The "Silent" Hazard: Auto-Oxidation

Aminothiols are notoriously unstable in air. The presence of the electron-donating methoxy group (-OMe) and amino group (-NH₂) on the benzene ring significantly increases the electron density on the sulfur atom, making it highly susceptible to oxidation.

- Reaction: $2 \text{R-SH} + \text{O}_2 \rightarrow \text{R-S-S-R (Disulfide)} + \text{H}_2\text{O}$
- Consequence: Formation of insoluble disulfide dimers (often yellow precipitates) which renders the compound useless for nucleophilic substitution reactions.

Part 3: Physicochemical Properties & Stability

Property	Value / Description	Technical Note
Molecular Weight	155.22 g/mol	
Physical State	Solid (Low melting) or Viscous Liquid	Impure samples often appear as dark oils due to oxidation.
Solubility	DMSO, DMF, MeOH, DCM	Insoluble in water. Do not dissolve in basic aqueous buffers without rigorous degassing (rapid dimerization).
pKa (Thiol)	~6.5 - 7.0 (Predicted)	More acidic than alkyl thiols due to aryl ring; exists as thiolate anion at physiological pH.
Storage	-20°C, Inert Atmosphere	Hygroscopic. Store under Argon.

Part 4: Handling & Experimental Protocols

Protocol: Air-Free Handling for Synthesis

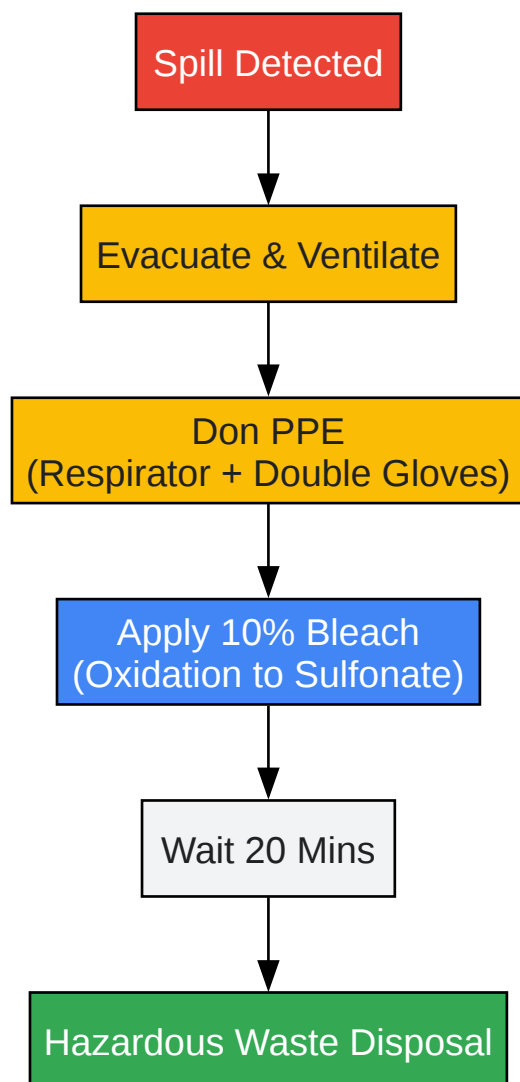
Objective: To transfer the reagent without introducing oxygen or moisture.

- Preparation: Dry all glassware in an oven (120°C) for >2 hours. Assemble hot under N₂ flow.
- Solvent Prep: Sparge reaction solvents (MeOH, DMF) with Argon for 20 minutes or use a freeze-pump-thaw cycle.
- Weighing: Ideally perform in a glovebox. If unavailable, weigh quickly into a tared vial, cap immediately, and purge with N₂.
- Dissolution: Add the degassed solvent via syringe through a septum.
- Reaction: If using as a nucleophile (e.g., reacting with a maleimide or alkyl halide), add the electrophile before adding any base (e.g., TEA, DIPEA) to minimize the time the thiolate anion is exposed to trace oxygen.

Protocol: Emergency Spill Neutralization

Objective: To manage the stench and toxicity of a spill.

- Evacuate: Clear the immediate area. The smell will be potent and travel fast.
- PPE: Double nitrile gloves, lab coat, safety goggles. Use a respirator with organic vapor cartridges if outside a fume hood.
- Neutralization Solution: Prepare a 10% Bleach (Sodium Hypochlorite) solution.
- Application: Cover the spill with paper towels. Gently pour the bleach solution over the towels.
 - Chemistry: Bleach oxidizes the thiol (-SH) to the sulfonate (-SO₃H), which is odorless and water-soluble.
- Wait: Allow to sit for 15-20 minutes.
- Cleanup: Wipe up, place in a sealed bag, and dispose of as hazardous chemical waste. Do not use standard trash.



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Figure 2: Emergency response workflow for aminothiols.

Part 5: Synthetic Utility & Applications

While the ortho-isomer is used for benzothiazoles, **4-Amino-2-methoxybenzenethiol** serves as a specialized heterobifunctional linker.

Orthogonal Bioconjugation

The molecule possesses two distinct nucleophiles with different reactivities:

- Thiol (-SH): Soft nucleophile. Reacts rapidly with maleimides, iodoacetamides, or pyridyl disulfides at pH 6.5–7.5.
- Amine (-NH₂): Hard nucleophile. Reacts with NHS-esters, isocyanates, or aldehydes at pH 8.0–9.0.

Experimental Strategy: To use this as a linker between a Protein (A) and a Small Molecule (B):

- Step 1 (Thiol-Selective): React the thiol with a maleimide-functionalized Small Molecule (B) at pH 6.5. The amine remains protonated (NH₃⁺) and unreactive.
- Step 2 (Amine-Selective): Adjust pH to 8.5. React the amine with an NHS-ester functionalized Protein (A).

Polymerization Monomer

Can be used to synthesize polythioamides or high-refractive-index polymers. The methoxy group provides solubility, while the rigid benzene core enhances thermal stability.

References

- National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 19392029, **4-Amino-2-methoxybenzenethiol**. Retrieved February 24, 2026 from [\[Link\]](#)
- To cite this document: BenchChem. [Part 1: Executive Summary & Critical Isomer Distinction]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1627538/docs#part-1-executive-summary-critical-isomer-distinction\]](https://www.benchchem.com/product/b1627538/docs#part-1-executive-summary-critical-isomer-distinction)

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